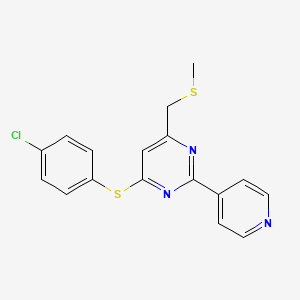

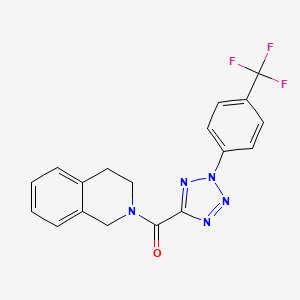

8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related purine and pyrimidine derivatives typically involves multistep reactions, including cycloadditions, halogenations, and alkylation. For instance, a method for synthesizing pyrimido-purine diones involves cycloadditions of substituted alkyl azides to ethynyl derivatives, followed by bromination and Sonogashira reactions to introduce specific substituents (Šimo et al., 2000). Similarly, one-pot syntheses have been developed for novel pyrimidinyl purine diones, demonstrating the feasibility of creating complex heterocyclic compounds in a single reaction step (Yadava et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds is often achieved through NMR, IR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and can clarify the presence of specific functional groups and the overall molecular architecture. For example, the structural determination of synthesized thiazolo-pyrimidine derivatives was accomplished using IR, NMR, and mass spectrometry, offering a clear view of the molecule's configuration and substituent positions (Goyal et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of purine and pyrimidine derivatives can be influenced by their functional groups, leading to diverse reactions such as cycloadditions, ring expansions, and nucleophilic substitutions. For example, the reactivity of 8-chloromethyl-xanthene derivatives with cyanopyridine thiones under specific conditions can yield complex heterocyclic systems, demonstrating the potential for constructing penta- and hexacyclic structures through cascade reactions (Dotsenko et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

- Research has explored the synthesis of pyrimido[1,2,3-cd]purine diones and related compounds, focusing on their structural diversity and potential as chemical intermediates. For example, a study by Ondrej Šimo et al. (2000) presented a method for producing 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives, highlighting the versatility of these compounds in organic synthesis Šimo, Rybár, & Alföldi, 2000.

Biological Activities and Applications

- The fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines were investigated by G. Mędza et al. (2009), indicating potential applications of these compounds in biological studies and as fluorescent probes Mędza, Wierzchowski, Kierdaszuk, & Shugar, 2009.

Antineoplastic Potential

- The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was explored by R. F. Koebel et al. (1975), demonstrating the ongoing search for new therapeutic agents within this class of compounds. While preliminary results did not indicate significant activity, this direction reflects the interest in purine derivatives for cancer therapy Koebel, Needham, & Blanton, 1975.

Immunotherapeutic Agents

- Novel analogues of purine nucleosides were synthesized to determine their immunomodulatory effects, highlighting the therapeutic potential of such derivatives in enhancing immune functions Nagahara et al., 1990.

Marine Natural Products

- The isolation of purine and pyrimidine derivatives from marine sources, such as the South China Sea gorgonian Subergorgia suberosa, reveals the natural occurrence and potential bioactivity of these compounds. This underlines the significance of purine derivatives in natural product research and their potential applications in drug discovery Qi, Zhang, Gao, & Li, 2008.

Eigenschaften

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O2S/c1-23-14-13(15(26)22-18(23)27)25(11-12-28-16-19-7-6-8-20-16)17(21-14)24-9-4-2-3-5-10-24/h6-8H,2-5,9-12H2,1H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHIDVSMRMGIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

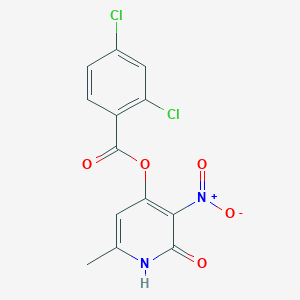

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)